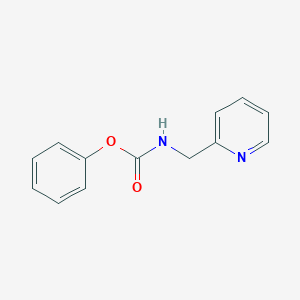

phenyl N-(pyridin-2-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl N-(pyridin-2-ylmethyl)carbamate |

InChI |

InChI=1S/C13H12N2O2/c16-13(17-12-7-2-1-3-8-12)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16) |

InChI Key |

NZOXQLFCIKKAKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl N Pyridin 2 Ylmethyl Carbamate

Established Carbamatization Pathways

Established methods for the synthesis of carbamates, including phenyl N-(pyridin-2-ylmethyl)carbamate, have historically relied on reactive carbonyl sources. These pathways are well-documented and have been widely used in organic synthesis.

Phosgene (B1210022) and Phosgene Equivalent Approaches

The use of phosgene and its less hazardous liquid or solid equivalents, such as diphosgene and triphosgene, represents a classical approach to carbamate (B1207046) synthesis. A more common and safer alternative involves the use of phenyl chloroformate, which serves as a phosgene equivalent.

The synthesis of this compound via this route involves the reaction of pyridin-2-ylmethanamine with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A general procedure involves dissolving the amine in a suitable solvent, followed by the addition of phenyl chloroformate nih.govnih.gov. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) nih.gov.

General Reaction Scheme:

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

| Pyridin-2-ylmethanamine, Phenyl chloroformate | Triethylamine (B128534) (TEA) or Pyridine (B92270) | Diethyl ether or Tetrahydrofuran (THF) | 0°C to Room Temperature | Good to High | nih.govnih.gov |

Carbonylation Reactions with Carbon Dioxide and Precursors

The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a key area of green chemistry. Carbamates can be synthesized from amines, CO2, and an alcohol, often requiring a catalyst and a dehydrating agent to drive the reaction forward. The direct carbonylation of pyridin-2-ylmethanamine with CO2 in the presence of phenol (B47542) would theoretically yield this compound. However, this direct route can be challenging.

A more common approach involves the oxidative carbonylation of amines with carbon monoxide (CO) and an alcohol in the presence of a catalyst. While CO is a toxic gas, this method has been extensively studied for the synthesis of various carbamates. The addition of CO2 to CO/O2 mixtures has been shown to increase the yield in the carbonylation of amines mdpi.com. Palladium-based catalysts are often employed for these transformations mdpi.commdpi.com.

Hypothetical Reaction Data for CO2-based Synthesis:

| Amine | Carbon Source | Alcohol | Catalyst System | Conditions | Product |

| Pyridin-2-ylmethanamine | CO2 | Phenol | Dehydrating agent, Catalyst | Elevated Temperature and Pressure | This compound |

Utilization of Activated Mixed Carbonates in Synthesis

The use of activated mixed carbonates, such as diphenyl carbonate (DPC), provides another phosgene-free route to carbamates. This method involves the reaction of an amine with a mixed carbonate, which acts as a carbonyl transfer agent. The synthesis of this compound can be achieved by reacting pyridin-2-ylmethanamine with diphenyl carbonate. This reaction is often catalyzed by a base and may require elevated temperatures to proceed efficiently.

The melt transesterification of diphenyl carbonate with diols is a known method for producing polycarbonates, and a similar principle can be applied to the synthesis of carbamates from amines nih.gov. The reaction of aniline with dimethyl carbonate, another mixed carbonate, is a well-established route to methyl N-phenyl carbamate and highlights the utility of this approach rsc.orgresearchgate.net.

Illustrative Reaction Conditions:

| Amine | Carbonate | Catalyst | Temperature | Product |

| Pyridin-2-ylmethanamine | Diphenyl Carbonate | Base (e.g., NaH, K2CO3) | 100-180°C | This compound |

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These include metal-free and catalyst-free approaches that avoid the use of toxic reagents and catalysts.

Metal-Free Carbamatization Protocols

Metal-free synthesis offers an attractive alternative to traditional metal-catalyzed reactions, avoiding issues of metal contamination in the final product and the cost associated with precious metal catalysts. The synthesis of carbamates can be achieved under metal-free conditions through various strategies. For instance, the use of phenyl isocyanate as a carbonyl source in a metal-free N-H and C-H carbonylation process has been reported for the synthesis of N-heterocycles organic-chemistry.org. While not a direct synthesis of the target carbamate, it demonstrates the potential of isocyanate-based metal-free approaches.

Another metal-free approach could involve the in-situ generation of an isocyanate from pyridin-2-ylmethanamine, which would then be trapped by phenol. However, specific literature detailing a metal-free protocol for the direct synthesis of this compound is still emerging.

Catalyst-Free Synthesis Utilizing Hetaryl Ureas and Alcohols

A promising and sustainable route to carbamates involves the catalyst-free reaction of hetaryl ureas with alcohols. This method avoids the need for any catalyst, simplifying the reaction workup and purification processes. The synthesis of N-pyridin-2-yl carbamates has been reported from the corresponding N-hetaryl ureas and alcohols, proceeding through an intermediate hetaryl isocyanate.

To synthesize this compound via this route, one would first need to prepare N-(pyridin-2-ylmethyl)urea. This urea (B33335) can then be reacted with phenol at an elevated temperature. The reaction is believed to proceed via the thermal decomposition of the urea to form pyridin-2-ylmethyl isocyanate, which is then trapped by phenol to yield the desired carbamate.

Proposed Catalyst-Free Synthesis from Urea:

| Urea Precursor | Alcohol | Solvent | Temperature | Product |

| N-(pyridin-2-ylmethyl)urea | Phenol | High-boiling solvent (e.g., o-xylene) or neat | 140-180°C | This compound |

This catalyst-free method offers a significant advantage in terms of environmental impact and process simplicity, aligning with the principles of green chemistry.

Green Chemistry Approaches to Carbamic Acid Derivative Formation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of carbamate synthesis, this often involves replacing toxic reagents like phosgene and its derivatives with more environmentally benign alternatives. nih.govresearchgate.net A prominent green approach is the utilization of carbon dioxide (CO2) as a C1 building block. nih.govresearchgate.net

The synthesis of carbamates from CO2, an amine, and an alcohol represents an atom-economical and sustainable pathway. This process typically involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate or its corresponding salt. researchgate.net This intermediate is then coupled with an alcohol to yield the final carbamate product. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Another green strategy involves the use of urea as a carbonyl source in reactions with alcohols, which can produce carbamates in good yields. researchgate.net Additionally, three-component coupling reactions of an amine, carbon dioxide, and a halide, often catalyzed by a base like cesium carbonate, provide an efficient route to carbamates while avoiding the pre-formation of hazardous intermediates. organic-chemistry.org

Recent advancements have also demonstrated the direct synthesis of carbamates from Boc-protected amines using a strong base like tert-butoxide lithium, which circumvents the need for toxic reagents and metal catalysts. rsc.org These methodologies align with the goals of sustainable chemistry by employing safer reagents and improving reaction efficiency.

Table 1: Overview of Green Synthesis Methods for Carbamates

| Method | Reagents | Key Features |

| Carbon Dioxide Utilization | Amine, Alcohol, CO2 | Halogen-free, utilizes a renewable C1 source. nih.govresearchgate.net |

| Urea as Carbonyl Source | Amine, Urea, Alcohol | Employs an eco-friendly and sustainable carbonylation agent. researchgate.net |

| Three-Component Coupling | Amine, CO2, Alkyl Halide | Mild reaction conditions, short reaction times, avoids N-alkylation byproducts. organic-chemistry.org |

| From Boc-Protected Amines | Boc-protected amine, Alcohol, t-BuOLi | Eliminates the need for toxic reagents and metal catalysts. rsc.org |

Multi-Step Synthesis Strategies Incorporating Pyridine-2-ylmethylamine Moieties

The incorporation of the pyridine-2-ylmethylamine structural unit into more complex molecules, including the target compound this compound, often requires a multi-step synthetic approach. The strategic planning of these syntheses is crucial for achieving the desired product with high yield and purity.

A common strategy for the synthesis of this compound involves the reaction of pyridine-2-ylmethylamine with a suitable phenyl-based carbonylating agent. One of the most direct methods is the use of phenyl chloroformate. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also critical, with aprotic solvents like diethyl ether or tetrahydrofuran being commonly employed.

Alternatively, activated mixed carbonates, such as p-nitrophenyl carbonates, can be used as effective alkoxycarbonylating reagents for amines. nih.govacs.org This approach avoids the use of the highly reactive and moisture-sensitive phenyl chloroformate. The reaction proceeds through the nucleophilic attack of the amine on the activated carbonate, leading to the formation of the carbamate and the release of the corresponding phenol.

In the broader context of multi-step synthesis, the pyridine-2-ylmethylamine moiety can be introduced at various stages. For instance, a precursor molecule containing a suitable leaving group can be reacted with pyridine-2-ylmethylamine in a nucleophilic substitution reaction. Subsequent functional group transformations can then be performed to build the final molecular architecture. The planning of such syntheses must consider the compatibility of the reagents and reaction conditions with the pyridine ring, which can be sensitive to certain oxidative or reductive conditions.

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the pyridine ring can be a precursor to chiral piperidine structures, which are prevalent in many biologically active compounds. Therefore, stereoselective synthesis becomes a critical consideration when planning the synthesis of derivatives of this compound where the pyridine ring is reduced.

A significant advancement in this area is the use of rhodium-catalyzed asymmetric reductive Heck reactions. acs.org In this approach, a pyridine ring is first partially reduced and protected as a phenyl carbamate-protected dihydropyridine. acs.orgmdpi.com This dihydropyridine intermediate can then undergo a rhodium-catalyzed asymmetric carbometalation with an aryl or vinyl boronic acid to introduce a substituent at the 3-position of the ring with high enantioselectivity. acs.org Subsequent reduction of the remaining double bond affords the enantioenriched 3-substituted piperidine.

The choice of the carbamate protecting group is crucial for the success of this strategy. Phenyl carbamate has been shown to be effective as it provides a stable, crystalline dihydropyridine intermediate that is suitable for the subsequent asymmetric transformation. acs.orgmdpi.com The reaction conditions, including the choice of chiral ligand for the rhodium catalyst, are optimized to achieve high yields and enantiomeric excesses. This methodology highlights the importance of the carbamate functionality in enabling stereoselective transformations of the pyridine ring.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound This compound . Consequently, a detailed article on its advanced spectroscopic and structural characterization, as requested, cannot be generated at this time.

The intended article was to focus on the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and advanced NMR techniques for stereochemical and conformational analysis.

Vibrational Spectroscopy , encompassing Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy.

Despite extensive searches for spectral data pertaining specifically to this compound, no peer-reviewed studies or database entries containing ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra for this compound could be located. While information exists for structurally related compounds, such as other carbamates or pyridine derivatives, extrapolation of this data would not provide a scientifically accurate characterization of the title compound and would deviate from the instruction to focus solely on this compound.

The creation of a scientifically rigorous article requires access to verified experimental findings. Without such data, any attempt to describe the spectroscopic properties would be speculative and would not meet the required standards of accuracy and authoritativeness. Further research and publication of the synthesis and characterization of this compound are needed before a comprehensive analysis as outlined can be compiled.

Advanced Spectroscopic and Structural Characterization

Computational Methods in Support of Spectroscopic AssignmentsNo computational studies, such as Density Functional Theory (DFT) calculations, specifically modeling phenyl N-(pyridin-2-ylmethyl)carbamate and its spectroscopic properties were found in the searched literature.

Without access to primary research data for "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for predicting the geometric and electronic properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. For phenyl N-(pyridin-2-ylmethyl)carbamate, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization.

The accuracy of DFT calculations is contingent upon the choice of two key components: the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. There is a wide variety of functionals available, each with its own strengths and weaknesses. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has demonstrated good performance for a broad range of chemical systems. mpg.de

For a molecule like this compound, a typical approach for geometry optimization would involve using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p) to achieve a reliable prediction of the molecular structure. nih.gov The selection of the basis set and functional is a critical step that influences the quality of the subsequent analysis of the molecule's properties.

Table 1: Commonly Used Basis Sets and Functionals in DFT Calculations

| Category | Examples | Description |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVDZ, cc-pVTZ | Sets of mathematical functions representing atomic orbitals to construct molecular orbitals. Larger basis sets offer greater accuracy. |

| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations for the exchange-correlation energy in DFT. Hybrid functionals like B3LYP are widely used for organic molecules. |

The flexibility of the single bonds in this compound allows for the existence of multiple spatial arrangements of its atoms, known as conformers. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. DFT is a powerful tool for this purpose, as it can be used to calculate the energies of different conformers and identify the global minimum energy structure, which corresponds to the most stable conformation.

The conformational landscape of a molecule is explored by systematically rotating the rotatable bonds and performing a geometry optimization at each step. The resulting potential energy surface reveals the various low-energy conformers and the energy barriers that separate them. For carbamates, the planarity of the carbamate (B1207046) group and the dihedral angles between the aromatic rings and this central group are key structural parameters. For instance, in the related compound phenyl N-(2-methylphenyl)carbamate, the aromatic rings are oriented at significant dihedral angles with respect to the carbamate group. nih.gov A similar conformational analysis for this compound would elucidate the preferred orientation of its phenyl and pyridin-2-ylmethyl moieties.

Table 2: Illustrative Dihedral Angles from a Related Carbamate

| Compound | Dihedral Angle 1 (Ring A / Carbamate) | Dihedral Angle 2 (Ring B / Carbamate) | Dihedral Angle 3 (Ring A / Ring B) |

| Phenyl N-(2-methylphenyl)carbamate nih.gov | 62.65° | 38.28° | 39.22° |

| Note: This data is for a related compound and serves to illustrate the types of parameters determined in a conformational analysis. |

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods provide a wealth of information about the electronic structure of a molecule. This includes the distribution of electrons, the energies of the molecular orbitals, and the nature of the chemical bonds.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl and pyridine (B92270) rings, while the LUMO would likely be distributed over the carbamate group and the aromatic systems.

Table 3: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, and positive potential around the N-H proton and the protons of the aromatic rings. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. usc.edu It transforms the delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds and Rydberg orbitals). These delocalization interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be estimated from second-order perturbation theory analysis of the Fock matrix in the NBO basis. For this compound, NBO analysis would reveal the nature of the hybridization of the atoms and the extent of electron delocalization between the carbamate linkage and the aromatic rings.

Table 4: Key Outputs of Natural Bond Orbital (NBO) Analysis

| NBO Feature | Description | Information Gained |

| Natural Atomic Charges | A measure of the electron density associated with each atom. | Provides insight into the charge distribution and polarity of bonds. |

| Bonding Orbitals | Localized orbitals representing covalent bonds between atoms. | Describes the Lewis structure of the molecule. |

| Lone Pairs | Orbitals representing non-bonding valence electrons on an atom. | Identifies regions of high electron density. |

| Hyperconjugative Interactions | Delocalization of electron density from occupied to unoccupied orbitals. | Quantifies the stabilizing effects of electron delocalization. |

Mulliken and Natural Population Analysis (NPA) Charge Distribution

Understanding the distribution of electron density across a molecule is fundamental to predicting its chemical behavior. Mulliken and Natural Population Analysis (NPA) are two computational methods used to assign partial charges to individual atoms within a molecule, offering a quantitative picture of the charge distribution.

Mulliken Population Analysis is one of the earliest methods for calculating atomic charges. It partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals. While computationally efficient, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results.

Natural Population Analysis (NPA) , part of the Natural Bond Orbital (NBO) analysis, provides a more robust method for determining atomic charges. NPA derives charges from the occupancies of the natural atomic orbitals. This method is less sensitive to the choice of basis set and generally provides a more chemically intuitive description of electron distribution.

Table 1: Comparison of Mulliken and Natural Population Analysis

| Feature | Mulliken Population Analysis | Natural Population Analysis (NPA) |

|---|---|---|

| Methodology | Partitions electron density based on basis functions. | Assigns charges based on the occupancy of natural atomic orbitals. |

| Basis Set Dependency | Highly dependent. | Less dependent. |

| Chemical Intuition | Can sometimes produce counter-intuitive results. | Generally provides a more chemically reasonable picture. |

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from computational studies serve as powerful tools for predicting the global reactivity of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ)

The chemical potential (μ) of a molecule is a measure of the tendency of electrons to escape from the system. It is related to the negative of the electronegativity and can be approximated from the energies of the HOMO and LUMO.

μ ≈ (EHOMO + ELUMO) / 2

A higher chemical potential indicates a greater tendency to donate electrons.

Electronegativity (χ)

Electronegativity (χ) is a measure of an atom's or a molecule's ability to attract electrons. In the context of conceptual Density Functional Theory (DFT), it is defined as the negative of the chemical potential.

χ = -μ ≈ -(EHOMO + ELUMO) / 2

Hardness (η) and Electrophilicity Index (ω)

Chemical hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity.

η ≈ (ELUMO - EHOMO) / 2

The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it accepts an additional electronic charge from the environment. It is defined in terms of the chemical potential and hardness.

ω = μ2 / (2η)

A higher electrophilicity index suggests a greater capacity to act as an electrophile.

While these parameters provide a theoretical framework for understanding the reactivity of this compound, specific calculated values for its chemical potential, electronegativity, hardness, and electrophilicity index are not available in published computational studies.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape; higher value indicates better electron donor. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; larger HOMO-LUMO gap implies greater stability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Capacity to accept electrons; a measure of electrophilic character. |

Simulation of Spectroscopic Properties

Theoretical FT-IR Spectral Prediction

Computational chemistry allows for the prediction of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) spectra. These theoretical spectra are invaluable for the interpretation and assignment of experimental data. By calculating the vibrational frequencies and their corresponding intensities, one can predict the positions and relative strengths of absorption bands.

For this compound, a theoretical FT-IR spectrum would be expected to show characteristic vibrational modes. These would include:

N-H stretching: Typically observed in the range of 3300-3500 cm-1.

C=O stretching: The strong carbonyl stretch is expected around 1700-1750 cm-1.

C-O and C-N stretching: These vibrations would appear in the fingerprint region (below 1500 cm-1).

Aromatic C-H stretching: Expected just above 3000 cm-1.

Aromatic C=C stretching: Bands in the 1400-1600 cm-1 region.

Pyridine ring vibrations: Characteristic absorptions associated with the pyridinyl moiety.

It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data.

A detailed theoretical FT-IR spectrum with specific wavenumbers and assignments for this compound has not been reported in the scientific literature.

Table 3: Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1700 - 1750 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1300 |

Theoretical NMR Chemical Shift Prediction

No studies detailing the theoretical prediction of 1H or 13C NMR chemical shifts for this compound using computational methods such as Density Functional Theory (DFT) or other ab initio calculations were found.

Intermolecular Interactions and Crystal Packing Analysis

No crystallographic data or subsequent Hirshfeld surface analysis for this compound has been published. This type of analysis, which is crucial for understanding intermolecular interactions and crystal packing, is contingent on the prior determination of the compound's crystal structure.

There is no available research that applies the Quantum Theory of Atoms in Molecules (AIM) to analyze the electron density, bonding characteristics, or intermolecular interactions of this compound.

Chemical Reactivity and Reaction Mechanisms

Investigation of Carbamate (B1207046) Formation Mechanisms

The synthesis of phenyl N-(pyridin-2-ylmethyl)carbamate typically involves the formation of the carbamate bond through the reaction of an amine with a suitable carbonyl-containing precursor. The precise mechanism can vary depending on the chosen reagents and reaction conditions.

The formation of carbamates can, in some instances, proceed through an isocyanate intermediate. nih.gov This pathway is particularly relevant in reactions involving the rearrangement of an amide or in the thermal decomposition of certain precursors. In the context of synthesizing this compound, a plausible route could involve the in-situ generation of phenyl isocyanate, which then reacts with 2-(aminomethyl)pyridine.

Alternatively, the reaction of phosgene (B1210022) or a phosgene equivalent with 2-(aminomethyl)pyridine would generate pyridin-2-ylmethyl isocyanate. This intermediate would then be trapped by phenol (B47542) to yield the final carbamate product. The basic hydrolysis of phenoxycarbonyl (Phoc) carbamates derived from primary amines is known to proceed via an E1cb-type mechanism, leading to the formation of an isocyanate intermediate. nih.gov This isocyanate can then be hydrolyzed to the corresponding amine or trapped by another amine to form a urea (B33335). nih.gov

A more direct and commonly employed method for the synthesis of this compound involves a nucleophilic addition-elimination reaction. This approach typically utilizes the nucleophilic character of the nitrogen atom in 2-(aminomethyl)pyridine to attack the electrophilic carbonyl carbon of a phenyl chloroformate derivative.

The reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates to form carbamates proceeds readily at room temperature in the presence of a base like triethylamine (B128534) (TEA). nih.gov This suggests that the synthesis of this compound can be efficiently achieved by the reaction of 2-(aminomethyl)pyridine with phenyl chloroformate. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion to form the carbamate linkage.

Stability and Degradation Pathways of the Carbamate Moiety

The stability of the carbamate group in this compound is a critical aspect of its chemical profile, influencing its storage, handling, and application. Degradation can occur through hydrolysis or thermal decomposition.

The hydrolytic stability of carbamates is highly dependent on the pH of the medium and the nature of the substituents on the nitrogen and oxygen atoms. The alkaline hydrolysis of a structurally related compound, phenyl N-methyl-N-(2-pyridyl)carbamate, has been shown to proceed through a BAc2 mechanism with nucleophilic catalysis. researchgate.net This indicates that under basic conditions, the carbamate is susceptible to hydrolysis, leading to the formation of phenol, 2-(aminomethyl)pyridine, and carbon dioxide. The rate of hydrolysis can be influenced by the electronic effects of substituents on the phenyl ring. researchgate.net

| Condition | Proposed Mechanism | Products of Hydrolysis |

| Alkaline | BAc2 with nucleophilic catalysis | Phenol, 2-(aminomethyl)pyridine, Carbon Dioxide |

The thermal stability of carbamates is a key consideration, particularly for applications that may involve elevated temperatures. Studies on carbamate derivatives of N-(pyridin-2-yl)-2-aminoethanol have investigated their thermal decomposition. ub.edu The thermal cleavage of methyl phenyl carbamate to phenyl isocyanate and methanol (B129727) has also been studied, with activation energies around 135 kJ·mol-1. researchgate.net This suggests that at sufficiently high temperatures, this compound could potentially decompose via cleavage of the carbamate bond to yield phenyl isocyanate and 2-(aminomethyl)pyridine, or undergo other rearrangement or fragmentation pathways. The presence of the pyridine (B92270) ring may also influence the thermal degradation profile.

Reactivity of the Pyridine Ring

The pyridine ring in this compound introduces an additional site of reactivity. Pyridine is an electron-deficient aromatic heterocycle, which influences its susceptibility to both electrophilic and nucleophilic attack.

Towards electrophilic substitution, the pyridine ring is generally deactivated due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk Reactions such as nitration or halogenation typically require harsh conditions. When substitution does occur, it is directed primarily to the 3- and 5-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqimperial.ac.uk The reactivity towards nucleophiles can be enhanced if the pyridine nitrogen is quaternized to form a pyridinium (B92312) salt. nih.govchemrxiv.org Therefore, the pyridine moiety in this compound could potentially undergo nucleophilic substitution reactions under appropriate conditions. The methylene (B1212753) linker between the pyridine ring and the carbamate nitrogen may modulate this reactivity compared to an unsubstituted pyridine.

| Reaction Type | Reactivity | Preferred Position(s) |

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 |

| Nucleophilic Aromatic Substitution | Activated | 2, 4, 6 |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on this compound presents two potential sites for reaction: the pyridine ring and the phenyl ring.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene. youtube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. youtube.com This protonation introduces a positive charge, further deactivating the ring and making electrophilic substitution nearly impossible. youtube.com If a reaction were forced under non-acidic conditions, substitution would be predicted to occur at the C-3 or C-5 position (meta to the nitrogen), which are the least deactivated positions. youtube.com An alternative strategy to functionalize the pyridine ring would be to first form the pyridine N-oxide, which is more reactive towards electrophiles than pyridine itself. youtube.com

| Ring | Reactivity towards SEAr | Expected Directing Position(s) |

| Pyridine Ring | Strongly Deactivated | C-3 (meta) |

| Phenyl Ring | Activated | C-2 (ortho), C-4 (para) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally favored on electron-poor aromatic rings containing a good leaving group.

Pyridine Ring: The pyridine ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, as the electronegative nitrogen can stabilize the negative charge of the intermediate (a Meisenheimer-like complex). youtube.com While the target molecule does not have a typical leaving group on the pyridine ring, related compounds like 2-chloropyridine (B119429) readily undergo SNAr. youtube.com This reaction proceeds via an addition-elimination mechanism, where the aromaticity is temporarily disrupted. youtube.com

Phenyl Ring: The phenyl ring, being electron-rich, is not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups (like nitro groups) at the ortho or para positions, which are absent in this molecule. acs.org

However, a key reaction for this molecule is nucleophilic attack at the carbamoyl (B1232498) carbon, with the phenoxy group acting as the leaving group. The alkaline hydrolysis of the closely related phenyl N-methyl-N-(2-pyridyl)carbamate has been shown to proceed through a BAc2 mechanism, involving nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate. researchgate.net This demonstrates the reactivity of the phenoxy group as a leaving group in nucleophilic acyl substitution reactions. researchgate.net

Metal Coordination Chemistry of the Pyridine Nitrogen

The pyridine nitrogen of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Ligands containing a picolyl motif (pyridin-2-ylmethyl) are well-known to form stable complexes with a wide range of transition metals.

Research on analogous N,N-bis(2-picolyl)amine (bpa) ligands shows that the pyridine nitrogens, along with the central amine nitrogen, readily coordinate to metal ions like Co(II), Ni(II), Cu(II), and Zn(II). rsc.org In these complexes, the picolyl groups create a chelating effect, enhancing the stability of the resulting metallo-organic structure. For this compound, the pyridine nitrogen and the adjacent carbamate nitrogen can act as a bidentate ligand, chelating a metal ion. The carbamate oxygen could also participate in coordination, potentially leading to tridentate behavior. The coordination geometry depends on the metal ion, its oxidation state, and the other ligands present. rsc.org The formation of such metal complexes can also trigger subsequent reactions, such as the hydrolysis of the carbamate ester linkage. rsc.org

Table of Coordination Behavior with Various Metal Ions (Based on Analogous Ligands)

| Metal Ion | Typical Coordination Number | Potential Geometry |

|---|---|---|

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 4 or 6 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral |

Reactivity of the Phenyl Group

The primary reactivity of the phenyl group in this compound is associated with its function as a phenoxide leaving group. Phenyl carbamates are stable but can undergo cleavage under specific conditions. nih.gov

In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the phenoxide anion, which is a relatively good leaving group due to the resonance stabilization of the resulting negative charge. researchgate.netrsc.org

The mechanism for the basic hydrolysis of N,N-disubstituted phenyl carbamates is typically a bimolecular acyl substitution (BAc2). nih.gov This reactivity makes the phenoxycarbonyl (Phoc) group useful as a protecting group for amines, which can be cleaved under basic conditions. nih.gov

Conformational Dynamics and Amide Resonance in Carbamates

The carbamate group exhibits resonance, similar to an amide, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group (nN → π*C=O). acs.org This delocalization imparts a partial double-bond character to the C-N bond, restricting free rotation and leading to a planar geometry for the O-C(O)-N unit. mdpi.com

This restricted rotation gives rise to the possibility of syn and anti conformers. The energy barrier for this rotation in carbamates is significant, though generally 3-4 kcal/mol lower than in corresponding amides. researchgate.net

Summary of Conformational Properties

| Feature | Description | Consequence |

|---|---|---|

| Amide Resonance | Delocalization of nitrogen lone pair into the carbonyl π-system. | Planar O-C(O)-N unit, partial C-N double bond character. |

| Rotational Barrier | Significant energy barrier to rotation around the C(O)-N bond. | Existence of distinct syn and anti conformers. |

Derivatization and Functionalization Strategies

Modification of the Carbamate (B1207046) N-substituent (Pyridin-2-ylmethyl)

The N-substituent consists of a pyridine (B92270) ring connected to the carbamate nitrogen via a methylene (B1212753) bridge. Both components can be targeted for functionalization.

The pyridine ring can be modified with various substituents to alter the electronic properties and steric profile of the molecule. A general approach involves the synthesis of N-hetaryl carbamates from N-hetaryl ureas and alcohols, which allows for the use of pre-functionalized pyridine rings. This method is suitable for incorporating a wide range of electron-donating and electron-withdrawing groups onto the azine ring. rsc.org The presence of substituents on the pyridine ring can influence the molecule's reactivity; for instance, substitution at the 2-position of a pyridine ring has been shown to affect the mechanism of hydrolysis in related carbamate compounds. researchgate.net

Table 1: Examples of Substituted Pyridine Rings in Carbamate Synthesis

| Substituent Type | Example Groups | Synthetic Method | Reference |

|---|---|---|---|

| Electron-donating | Alkyl, Alkoxy | From corresponding substituted hetaryl ureas | rsc.org |

This table is interactive. Click on the headers to sort.

The methylene bridge (–CH₂–) connecting the pyridine ring to the carbamate nitrogen is analogous to a benzylic position. wikipedia.org This position exhibits enhanced reactivity due to the stabilization of radical or ionic intermediates by the adjacent aromatic pyridine ring. wikipedia.org This allows for a range of functionalization reactions that are common for benzylic carbons. wikipedia.org

Key functionalization strategies include:

Oxidation : The methylene group can be selectively oxidized to a carbonyl group (ketone) using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃−dmpyz) or 2-iodoxybenzoic acid (IBBA) in DMSO. wikipedia.org

Halogenation : Free-radical bromination of the benzylic C-H bond can be achieved using the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.org

These transformations provide a pathway to introduce further diversity into the molecule's structure, enabling the attachment of other functional groups at this position.

Modification of the Carbamate O-substituent (Phenyl)

The phenyl group attached to the carbamate oxygen is another key site for modification, either by introducing substituents onto the ring or by replacing the entire phenoxy group.

Substituents can be incorporated onto the phenyl ring using two primary approaches. The first involves starting with a pre-functionalized phenol (B47542). For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized by reacting the corresponding amine with various substituted phenyl chlorocarbonates. nih.gov

The second approach is the direct functionalization of the phenyl ring on the intact carbamate molecule. The carbamate group itself is an outstanding directed metalation group (DMG), facilitating regioselective ortho-lithiation (deprotonation at the position adjacent to the carbamate). nih.govacs.org This ortho-lithiated species can then react with a wide range of electrophiles to introduce substituents specifically at the C2 position of the phenyl ring. acs.org Studies on related N-phenyl carbamates have shown that the electronic nature of these substituents significantly impacts reaction kinetics, with electron-withdrawing groups generally facilitating processes like transesterification. rsc.org

Table 2: Methods for Phenyl Ring Functionalization

| Strategy | Description | Reagents | Reference |

|---|---|---|---|

| Pre-functionalization | Use of substituted phenyl chlorocarbonates in the initial synthesis. | R-Ph-O-COCl | nih.gov |

| Directed ortho-Metalation | Carbamate-directed deprotonation of the ortho position followed by reaction with an electrophile. | n-BuLi, s-BuLi; various electrophiles | nih.govacs.org |

This table is interactive. Click on the headers to sort.

Transcarbamylation involves the replacement of the phenoxy group (–OPh) with another nucleophile, typically an alcohol. This reaction effectively transfers the carbamoyl (B1232498) moiety (R-NH-C(O)-) from the phenyl group to the incoming alcohol. Tin-catalyzed transcarbamoylation of primary and secondary alcohols using phenyl carbamate as the carbamoyl donor has been shown to be an efficient method for synthesizing new carbamates. organic-chemistry.orgorganic-chemistry.org This process proceeds smoothly under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org The mechanism generally involves a nucleophilic attack on the carbonyl carbon of the carbamate. rsc.org This strategy is a powerful tool for modifying the O-substituent of the carbamate. organic-chemistry.orgorganic-chemistry.org

Strategies for Selective Functionalization

Achieving selective functionalization is critical when multiple reactive sites are present in a molecule. For phenyl N-(pyridin-2-ylmethyl)carbamate, the carbamate and pyridine moieties offer distinct handles for directing reactivity.

One of the most powerful strategies is the use of the carbamate as a directed metalation group (DMG) . This approach provides excellent regioselectivity for functionalizing the phenyl ring at the ortho position, as described previously. acs.org

Furthermore, the carbamate group can be utilized in sequential site-selective cross-couplings . nih.govrsc.org In this strategy, the phenyl ring is first functionalized using a method like directed ortho-metalation. Subsequently, the carbamate group itself can act as a leaving group in a nickel-catalyzed cross-coupling reaction, such as amination. nih.govrsc.org This allows for a two-step, highly controlled process where the carbamate first directs the installation of a substituent and is then replaced by another functional group. This highlights the dual utility of the carbamate in synthetic strategies. nih.govrsc.org

The pyridine ring can also direct reactions. The nitrogen atom can coordinate to metals, potentially activating other parts of the molecule for selective transformations. The relative reactivity of the pyridine-activated amine portion versus the carbamate can be exploited to achieve chemoselectivity in certain reactions. researchgate.net

Table 3: Summary of Selective Functionalization Approaches

| Strategy | Directing Group | Target Site | Key Features | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | O-Carbamate | ortho-position of Phenyl Ring | High regioselectivity for C-H functionalization. | acs.org |

| Sequential Cross-Coupling | O-Carbamate | Phenyl Ring and Carbamate C-O bond | Step 1: DoM for substitution. Step 2: Ni-catalyzed coupling replaces carbamate. | nih.govrsc.org |

This table is interactive. Click on the headers to sort.

Polymer-Supported Synthesis and Functionalization of this compound

The solid-phase synthesis of carbamates has emerged as a powerful strategy for the generation of combinatorial libraries and the efficient production of complex molecules by simplifying purification processes. While direct literature on the polymer-supported synthesis of this compound is not abundant, established methodologies for the immobilization of amines and the formation of carbamate linkages on solid supports provide a strong basis for outlining potential synthetic routes.

The primary approaches to the solid-phase synthesis of this compound would involve the immobilization of one of the key precursors, either pyridin-2-ylmethylamine or a phenyl carbamate synthon, onto a suitable polymeric resin. Commonly employed resins for such syntheses include Merrifield resin (chloromethylated polystyrene) and Wang resin (p-alkoxybenzyl alcohol resin).

One plausible strategy involves the initial attachment of pyridin-2-ylmethylamine to a solid support. For instance, pyridin-2-ylmethylamine can be anchored to Merrifield resin through nucleophilic substitution of the resin's chloromethyl groups. The resulting polymer-bound amine can then be reacted with phenyl chloroformate or a similar activated phenyl carbonate to yield the desired polymer-supported this compound.

Alternatively, a "catch and release" strategy using a polymer-bound activating agent could be employed. For example, a polymer-supported N-hydroxysuccinimide can be used to generate a reactive carbamate intermediate in solution, which can then be captured by pyridin-2-ylmethylamine. nih.gov

Another viable route would be to immobilize a carbamate precursor onto a resin like Wang resin. This can be achieved by reacting the hydroxyl group of the resin with an appropriate acylating agent to form a carbamate linkage. Subsequent reaction with pyridin-2-ylmethylamine would then form the target compound. The cleavage of the final product from the resin is a critical step and can be achieved under various conditions depending on the linker used. For instance, carbamate linkers on hydroxymethyl polystyrene can be cleaved using a mixture of trifluoroacetic acid and dimethylsulfide. researchgate.net

Functionalization of the polymer-supported this compound can be envisioned at several positions, primarily on the pyridine or phenyl rings, assuming they are appropriately substituted with reactive groups. For instance, if a polymer-bound this compound with a reactive site on the phenyl ring is synthesized, this site could be subjected to various transformations, such as palladium-catalyzed cross-coupling reactions, to introduce diversity.

The table below summarizes potential resins and reagents that could be employed in the polymer-supported synthesis of this compound and its derivatives, based on established solid-phase synthesis techniques for related compounds.

| Resin/Support | Precursor to be Immobilized | Reagents for Immobilization/Carbamate Formation | Potential Functionalization Reactions | Cleavage Conditions |

| Merrifield Resin | Pyridin-2-ylmethylamine | Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) | Palladium-catalyzed cross-coupling on a functionalized phenyl ring | Trifluoromethanesulfonic acid (TFMSA), Hydrofluoric acid (HF) |

| Wang Resin | Phenyl chloroformate or activated phenyl carbonate | Pyridine, Dichloromethane (DCM) | Acylation or alkylation of the pyridine nitrogen | Trifluoroacetic acid (TFA) |

| Polymer-supported N-hydroxysuccinimide | (Used as a "catch and release" activating agent) | Phenyl chloroformate followed by Pyridin-2-ylmethylamine | (Functionalization would occur on the solution-phase product) | (Product is not resin-bound) |

It is important to note that the specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for the synthesis of this compound on a solid support. However, the general principles of solid-phase organic synthesis provide a clear roadmap for the development of such a synthetic strategy.

Applications in Advanced Organic Synthesis

Utility as a Versatile Protecting Group in Multi-Step Synthesis

In the intricate processes of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Carbamates are widely recognized as effective protecting groups for amines due to their stability and the relatively mild conditions under which they can be removed. masterorganicchemistry.com The phenoxycarbonyl (Phoc) group, a key feature of phenyl N-(pyridin-2-ylmethyl)carbamate, serves as a stable protecting group for the pyridin-2-ylmethylamine nitrogen. nih.govacs.org

Phenylcarbamates are noted for their stability over time, which is a desirable characteristic for a protecting group in a lengthy synthesis campaign. nih.govacs.org This stability allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected amine. While phenoxycarbonyl groups were initially explored for peptide synthesis, they were often supplanted by other groups like Boc and Fmoc due to issues with intramolecular cyclization in peptides. nih.govacs.org However, their utility has seen a resurgence in other areas of organic synthesis. nih.govacs.org

The removal of the phenylcarbamoyl group can be achieved under specific conditions. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to cleave phenyl carbamates. lookchem.com The conditions for deprotection can be influenced by the substitution on the nitrogen atom. nih.govacs.org

Precursor for the Synthesis of Diverse Organic Scaffolds

The reactivity of the carbamate (B1207046) functional group makes this compound a valuable precursor for a variety of organic structures.

Synthesis of Substituted Ureas

A significant application of phenyl carbamates is their use as intermediates in the synthesis of substituted ureas. commonorganicchemistry.com The reaction of a phenyl carbamate with a primary or secondary amine displaces the phenoxy group to form a new carbon-nitrogen bond, yielding a substituted urea (B33335). This method provides an efficient and often milder alternative to the use of hazardous reagents like phosgene (B1210022) or isocyanates. thieme-connect.com

The general reaction involves treating the phenyl carbamate with an amine, sometimes in the presence of a base or at elevated temperatures, to facilitate the substitution. nih.govthieme-connect.com This reaction is chemoselective, with phenylcarbamates of primary amines being particularly reactive towards forming ureas. nih.govacs.org The mechanism for this transformation under basic conditions is thought to proceed through the in-situ formation of an isocyanate intermediate, which is then trapped by the amine. nih.govacs.orgthieme-connect.com

Below is a table summarizing the synthesis of ureas from phenyl carbamates and various amines.

| Phenyl Carbamate Reactant | Amine Reactant | Product | Yield (%) | Reference |

| Phenyl butyl carbamate | Aniline | N-butyl-N'-phenylurea | 77 | thieme-connect.com |

| Phenyl (2-phenylethyl)carbamate | Aniline | N-(2-phenylethyl)-N'-phenylurea | 68 | thieme-connect.com |

This table is illustrative of the general reaction and yields reported in the literature for similar phenyl carbamates.

Formation of Nitrogen-Containing Heterocycles

The structural components of this compound make it a potential precursor for the synthesis of nitrogen-containing heterocycles. The pyridyl and carbamate moieties can participate in intramolecular cyclization reactions to form fused ring systems.

One notable application is in the synthesis of quinazolin-2,4(1H,3H)-diones. Research has demonstrated a method for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones through the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com this compound can serve as a direct precursor to the necessary N-(pyridin-2-ylmethyl)urea intermediate by reaction with ammonia (B1221849) or a primary amine. This subsequent N-pyridyl urea can then undergo cyclocondensation with an anthranilic ester to form the quinazolinedione ring system. mdpi.com This process is advantageous as it does not require a metal catalyst and can produce good to high yields. mdpi.com

Furthermore, palladium-catalyzed cyclization reactions of secondary carbamates are known to efficiently form five-, six-, and seven-membered rings. organic-chemistry.org This suggests that under appropriate catalytic conditions, this compound could undergo intramolecular C-H activation and cyclization to form novel heterocyclic structures.

Role in Catalyst Development

The pyridine (B92270) and amine functionalities within the this compound structure are common features in ligands for metal catalysis and in organocatalysts.

Ligand Design for Metal-Catalyzed Reactions

The pyridin-2-ylmethylamine scaffold is a well-established bidentate ligand in coordination chemistry. Ligands incorporating this moiety, such as di-2-pyridylamine and di-2-pyridylmethane, form stable chelate rings with metal ions. researchgate.net These types of ligands have been instrumental in the development of catalysts for a wide range of organic transformations, including olefin polymerization. nih.gov

This compound can be considered a protected form of the N-(pyridin-2-ylmethyl)amine ligand. The carbamate could be cleaved in situ to generate the active ligand, or the intact molecule itself could coordinate to a metal center. The coordination of metal ions to a carbamate ligand can trigger its hydrolysis, which could be a strategy for controlled ligand release. rsc.org The electronic properties of the pyridine ligand, which can be tuned by substituents, are known to influence the catalytic activity of their metal complexes. nih.gov For instance, in the palladium-catalyzed conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, the basicity of the pyridine ligand correlated with the reaction yield. nih.gov

Organocatalytic Applications

The pyridine moiety in this compound can act as a basic site, potentially enabling it to function as an organocatalyst. Pyridine and its derivatives are known to catalyze various reactions, such as the hydrolysis of aryl acetates. researchgate.netresearchgate.net

Studies on the alkaline hydrolysis of the related compound, phenyl N-methyl-N-(2-pyridyl)carbamate, have shown that the reaction proceeds through a BAc2 mechanism with nucleophilic catalysis, rather than general base catalysis. researchgate.net This indicates the direct involvement of the pyridine nitrogen in the reaction mechanism. The ability of the pyridine nitrogen to act as a nucleophile or a general base is a key feature of many organocatalytic systems. The dearomatization-aromatization cycle of dihydropyridine/pyridine systems can also be harnessed for catalytic reductions, such as the conversion of CO2 to methanol (B129727). acs.org This suggests that this compound or its derivatives could be explored for their potential in organocatalytic transformations.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the qualitative and quantitative analysis of carbamates, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of carbamates due to its versatility and applicability to a wide range of compound polarities and thermal stabilities. For phenyl N-(pyridin-2-ylmethyl)carbamate, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach for separation and purity determination.

Research Findings: While a specific HPLC method for this compound is not detailed in available literature, methods for other carbamates, including N-methylcarbamates and phenyl carbamates, provide a solid framework. These methods typically employ a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol (B129727). Gradient elution is often utilized to achieve optimal separation of the target analyte from impurities.

Detection is commonly performed using a UV detector, as the phenyl and pyridinyl rings in this compound would exhibit significant UV absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique. A study on phenyl methyl carbamate (B1207046) utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its identification and determination, highlighting the power of this hyphenated technique. nih.gov Method validation for related carbamates typically demonstrates good linearity (R² > 0.99), accuracy (recoveries in the range of 80-120%), and precision (relative standard deviation < 5%). nih.govijprajournal.com

Illustrative HPLC Method Parameters for a Related Carbamate:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many carbamates, including potentially this compound, are thermally labile and can decompose in the hot GC injector port. To overcome this limitation, derivatization is often required to convert the carbamate into a more volatile and thermally stable derivative.

Research Findings: Research on other carbamates has shown that derivatization techniques such as methylation or silylation can be employed. For instance, flash methylation in the injector port has been successfully used for the GC-MS/MS analysis of various carbamates. scispec.co.th This approach allows for both sensitive detection and confirmation of the analytes in a single run. scispec.co.th The resulting derivatives are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern.

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivative, along with characteristic fragment ions resulting from the cleavage of the carbamate linkage and fragmentation of the phenyl and pyridinylmethyl moieties.

Hypothetical GC-MS Derivatization and Analysis Parameters:

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Electrophoretic Techniques

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged or polar compounds. Due to the presence of the basic pyridine (B92270) nitrogen, this compound could be analyzed in its protonated form using capillary zone electrophoresis (CZE).

Research Findings: While no specific CE methods for this compound have been reported, the separation of other pyridine derivatives by CE has been successfully demonstrated. nih.gov The separation in CZE is based on the differential migration of analytes in an electric field. The mobility of the protonated this compound would depend on its charge-to-size ratio. The use of a low pH buffer would ensure the protonation of the pyridine ring.

Method development would involve optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature to achieve the desired separation efficiency and analysis time. Detection is typically performed by UV-Vis spectrophotometry.

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability, melting point, and decomposition profile of a compound. unimelb.edu.auparticletechlabs.com

Research Findings: Although specific TGA and DSC data for this compound are not available, studies on other carbamate and dithiocarbamate complexes provide insights into the expected thermal behavior. nih.govnih.gov

Differential Scanning Calorimetry (DSC): A DSC analysis of this compound would reveal its melting point as a sharp endothermic peak. The presence of any polymorphic transitions would also be observable as additional thermal events.

Thermogravimetric Analysis (TGA): A TGA thermogram would show the weight loss of the compound as a function of temperature. The onset of decomposition would indicate its thermal stability. The decomposition of carbamates can proceed through various pathways, including the formation of an isocyanate and an alcohol, or decarboxylation. The TGA curve for this compound would likely show a multi-step decomposition process, corresponding to the loss of different fragments of the molecule. researchgate.net

Anticipated Thermal Analysis Data:

| Analysis | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point (Tm) | Sharp endothermic peak |

| Enthalpy of Fusion (ΔHf) | Calculable from peak area | |

| TGA | Onset of Decomposition (Tonset) | Temperature at which significant weight loss begins |

| Decomposition Steps | One or more distinct weight loss steps |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of carbamates and pyridine-containing compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. beilstein-journals.orgresearchgate.netscite.ai These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

Continuous flow processes have been successfully developed for the synthesis of various carbamates, often coupling multiple reaction steps to streamline the production of the desired products in high yield and purity. beilstein-journals.orgnih.gov For instance, flow chemistry has been utilized for the synthesis of carbamates from carbon dioxide and amines, a greener alternative to traditional methods that often involve hazardous reagents like isocyanates or chloroformates. nih.govacs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and reduced byproduct formation. rsc.orgbeilstein-journals.org

Similarly, automated synthesis has been applied to the rapid optimization of reaction conditions for the synthesis of pyridine (B92270) derivatives. scite.ainih.gov By employing robotic liquid handling systems and statistical design of experiments, researchers can efficiently explore a wide range of reaction variables to identify optimal synthetic protocols. scite.ai This approach can be particularly valuable for the synthesis of libraries of substituted pyridinyl compounds for screening in drug discovery and materials science applications. researchgate.net

The integration of these technologies for the synthesis of phenyl N-(pyridin-2-ylmethyl)carbamate could lead to more efficient, scalable, and environmentally friendly production methods. Furthermore, the ability to rapidly generate a diverse range of analogs through automated synthesis would facilitate the exploration of structure-activity relationships and the discovery of new applications.

Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. mdpi.comgoogleapis.comnih.gov In the context of this compound, computational methods can be employed to design and evaluate new derivatives with enhanced biological activity, improved material properties, or specific recognition capabilities.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of novel carbamate (B1207046) derivatives with biological targets. googleapis.commdpi.com These in silico techniques can help to identify key structural features that are important for activity and guide the design of more potent and selective compounds. For example, computational studies have been used to investigate the potential of carbamate derivatives as enzyme inhibitors, providing insights into the molecular basis of their activity. googleapis.commdpi.com

Quantum chemical calculations can be used to predict the electronic and structural properties of new derivatives, providing valuable information for the design of advanced materials. For example, density functional theory (DFT) calculations can be used to assess the stability of different conformers and to study the intramolecular and intermolecular interactions that govern the properties of the compound in the solid state. mdpi.com This information can be used to design molecules with specific self-assembly properties or to predict the performance of new materials in applications such as organic electronics.

The use of computational design can significantly accelerate the discovery and development of new derivatives of this compound by prioritizing the synthesis of the most promising candidates and providing a deeper understanding of their structure-property relationships.

Exploration of Supramolecular Interactions and Self-Assembly

The pyridine and carbamate moieties within this compound provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to create well-defined supramolecular architectures. arxiv.orgacs.orgacs.orgnih.gov The study of these interactions and the resulting self-assembly processes is a rapidly growing area of research with potential applications in materials science, crystal engineering, and molecular recognition.

The pyridine nitrogen atom is a well-known hydrogen bond acceptor, and the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govnd.eduelsevierpure.comacs.org These interactions can lead to the formation of a variety of supramolecular motifs, such as chains, sheets, and three-dimensional networks. arxiv.org The strength and directionality of these interactions can be tuned by modifying the substituents on the phenyl and pyridine rings, allowing for the rational design of crystal structures with desired properties. nih.gov

Recent research has shown that the self-assembly of carbamate-containing molecules can be influenced by the interplay of different non-covalent interactions. nih.gov For example, the formation of reverse-micelle-like clusters has been observed in water-lean solvents, enabling the capture of carbon dioxide through the formation of carbamic acid and related species. nih.gov This highlights the potential for designing self-assembling systems based on this compound for applications in gas capture and storage.

The exploration of the supramolecular chemistry of this compound and its derivatives could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Advanced Materials Science Applications (e.g., Polymers, Coatings)

The carbamate functionality is a key component of polyurethanes, a versatile class of polymers with a wide range of applications. wikipedia.org The presence of the carbamate group in this compound makes it a potential monomer or building block for the synthesis of novel polymers and coatings with tailored properties. paint.orggoogle.comgoogle.comepo.org

Carbamate-functional polymers are known for their excellent durability, chemical resistance, and weatherability, making them suitable for use in high-performance coatings for automotive and other applications. paint.org The incorporation of the pyridinylmethyl group into a polymer backbone could introduce additional functionalities, such as metal coordination sites or pH-responsiveness, leading to the development of smart materials.

The synthesis of polymers from carbamate-containing monomers can be achieved through various polymerization techniques. For example, polyesters with pendant carbamate groups have been prepared by reacting a compound containing a cyclic carbonate group with an amine, followed by polymerization. epo.org This approach could be adapted for the synthesis of polymers incorporating this compound.

The development of new polymers and coatings based on this compound could lead to advanced materials with improved performance characteristics for a variety of applications, including protective coatings, adhesives, and functional thin films.

Fundamental Studies on Intramolecular and Intermolecular Interactions

A deeper understanding of the fundamental intramolecular and intermolecular interactions within this compound is crucial for predicting and controlling its properties and behavior. nih.govresearchgate.netresearchgate.netmdpi.combg.ac.rsmdpi.com These studies can provide valuable insights into the conformational preferences of the molecule, the nature of its crystal packing, and its interactions with other molecules.

Intermolecular interactions, such as hydrogen bonding and π-π stacking between the phenyl and pyridine rings, are the primary driving forces for crystal packing. nih.govresearchgate.netresearchgate.net The analysis of the crystal structure of this compound and related compounds can provide detailed information about these interactions. bg.ac.rs The Cambridge Structural Database (CSD) is a valuable resource for studying these interactions in a large number of crystal structures. nih.govmdpi.combg.ac.rs

Fundamental studies of these non-covalent interactions will not only contribute to a better understanding of the chemistry of this compound but also provide valuable knowledge for the design of new molecules and materials with specific properties based on the principles of molecular recognition and self-assembly.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for phenyl N-(pyridin-2-ylmethyl)carbamate, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Condensation of pyridin-2-ylmethanamine with phenyl chloroformate under inert conditions to form the carbamate backbone .

- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Intermediate validation : IR spectroscopy to confirm carbamate C=O stretches (~1700 cm⁻¹) and absence of amine NH peaks .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Essential methods :

- NMR spectroscopy : Assign peaks for pyridine protons (δ 7.2–8.5 ppm), methylene groups (δ 4.0–4.5 ppm), and aromatic protons (δ 6.8–7.6 ppm) .

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., calculated for C₁₃H₁₁N₂O₂: 235.08 g/mol) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the crystal structure of this compound?

- Workflow :

- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure solution : Use SHELXD for phase determination and SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.10 .

- Validation : ORTEP-3 for visualizing thermal ellipsoids and WinGX for symmetry checks .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Experimental design :

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or pyridine ring to modulate electronic effects .

- Bioassays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer activity via MTT assays (e.g., IC₅₀ determination) .